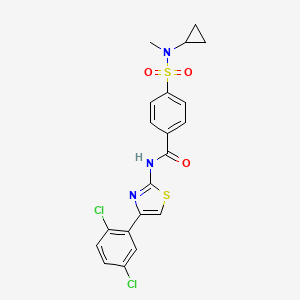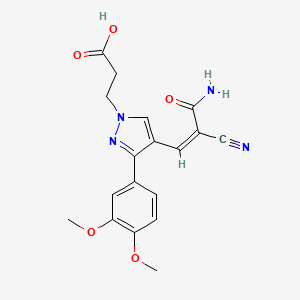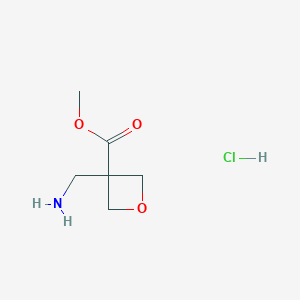
2-(4-Bromopyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromopyridin-2-yl)acetic acid is a compound with the CAS Number 1211530-21-0 . It has a molecular weight of 216.03 and its IUPAC name is (4-bromo-2-pyridinyl)acetic acid . It is stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 2-(4-Bromopyridin-2-yl)acetic acid is 1S/C7H6BrNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11) . The InChI key is APOOYGKXZYWYOV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid . Unfortunately, the search results do not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Derivatives and Investigation of Acute Toxicity :
- Research highlighted the synthesis of derivatives of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are analogous to 2-(4-Bromopyridin-2-YL)acetic acid. These derivatives exhibit a spectrum of biological activities including analgesic, neuroleptic, and anti-inflammatory effects. The study synthesized esthers of these acids and examined their acute toxicity, discovering that the compounds are mostly non-toxic or low-toxic (Salionov, 2015).
Reactivity of Bromine Atoms in Brominated Pyridines :
- The study explored the reactivity of bromine atoms in brominated pyridines, specifically focusing on the formation of 2-hydroxy-6-bromopyridine through the acid hydrolysis of 2,6-dibromopyridine, demonstrating potential pathways for synthesizing related compounds to 2-(4-Bromopyridin-2-YL)acetic acid (Wibaut, Haayman, & Dijk, 2010).
Crystal Structure Analysis :
- An analysis of the crystal structure of a related compound, 2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid, revealed a complex network of hydrogen bonds and weak π–π interactions, providing insights into the structural characteristics that might be relevant for the study of 2-(4-Bromopyridin-2-YL)acetic acid and its derivatives (Park et al., 2016).
Catalytic and Synthetic Applications
Catalytic Efficiency in Synthesis :
- A study emphasized the catalytic efficiency of acetic acid functionalized poly(4-vinylpyridinium) bromide in synthesizing imidazole derivatives, highlighting a 'green' and expeditious process. This could provide a reference for the catalytic potential of related compounds like 2-(4-Bromopyridin-2-YL)acetic acid in various synthetic applications (Sonyanaik et al., 2018).
Synthesis and Microbiological Activity :
- A study reported the synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives and examined their microbiological activity, indicating the potential application of 2-(4-Bromopyridin-2-YL)acetic acid in the development of bacteriostatic or tuberculostatic agents (Miszke et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromopyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOOYGKXZYWYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2433247.png)

![2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride](/img/structure/B2433249.png)
![1-(4-methoxybenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2433250.png)

![N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2433252.png)